3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
Description
3-(4-Bromo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a brominated pyrazole derivative featuring an isopropylamino group and a methylpropanamide side chain. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets . The bromine atom at the 4-position of the pyrazole ring likely enhances electrophilic reactivity and binding affinity to biological targets, while the isopropylamino group may contribute to solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C10H17BrN4O |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-7(2)14-10(3,9(12)16)6-15-5-8(11)4-13-15/h4-5,7,14H,6H2,1-3H3,(H2,12,16) |
InChI Key |
TWISMZFVAJEIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=C(C=N1)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amidation: The brominated pyrazole is reacted with an isopropylamine derivative to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized forms of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or amide group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Brominated aryl derivatives (e.g., Compound 16) exhibit higher melting points (200–201°C) compared to chloroaryl analogs (129–130°C for Compound 17), likely due to stronger halogen-halogen interactions in the crystalline lattice .
- Bioavailability: The isopropylamino group in the target compound and betaxolol hydrochloride () may enhance membrane permeability compared to sulfonamide-containing analogs (Compounds 16–18), which are more polar .
Spectroscopic and Analytical Comparisons
IR and NMR Signatures
- Target Compound : Expected IR peaks include N–H stretches (~3250–3433 cm⁻¹ for amine/amide) and C=O stretches (~1653 cm⁻¹ for amide), based on analogs like Compound 16 .
- Compound 17 () : Distinctive IR peaks at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH₂), with ¹H-NMR showing aromatic protons at δ 7.80–8.10 ppm. These features highlight the influence of chloro substituents on deshielding effects .
- Example 5.21 () : LC/MS data (m/z 331 [M+H]⁺) indicates a molecular weight consistent with bromine and methyl substituents, contrasting with the target compound’s unconfirmed mass .
Chromatographic Behavior
- Betaxolol hydrochloride () employs HPLC retention time as an identification marker, a method applicable to the target compound if paired with mass spectrometry .
Biological Activity
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a synthetic compound that incorporates a pyrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 290.16 g/mol. The structure features a brominated pyrazole ring and an isopropylamino group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16BrN3O |
| Molecular Weight | 290.16 g/mol |
| IUPAC Name | 3-(4-bromopyrazol-1-yl)-2-(propan-2-ylamino)-2-methylpropanamide |
| InChI Key | LPEOELDDUJGTFM-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the isopropylamino group enhance its binding affinity, leading to modulation of biochemical pathways associated with inflammation, pain, and other physiological processes.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including:
- Anti-inflammatory : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .
- Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting potential use in treating infections .
- Antitumor : Some studies have reported that pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:
- Anti-inflammatory Activity : A study on related pyrazole compounds found that specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : Research involving synthesized pyrazole derivatives highlighted their effectiveness against Mycobacterium tuberculosis and various bacterial strains, with some compounds showing significant inhibition at low concentrations .
- Antitumor Effects : A series of pyrazole derivatives were tested for their cytotoxic effects on cancer cell lines, revealing promising results in reducing cell viability through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
